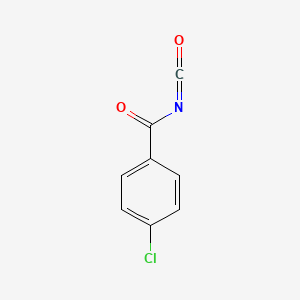

4-Chlorobenzoyl isocyanate

Description

BenchChem offers high-quality 4-Chlorobenzoyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzoyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXVLHPKDPFUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448368 | |

| Record name | 4-chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-36-3 | |

| Record name | 4-chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chlorobenzoyl Isocyanate: A Strategic Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, isocyanates have emerged as exceptionally versatile reagents, primarily due to their ability to form stable urea and carbamate linkages, which are prevalent scaffolds in a multitude of approved pharmaceuticals.[1][2] This guide provides an in-depth technical exploration of 4-chlorobenzoyl isocyanate, a highly reactive and strategically important building block. We will dissect its fundamental physicochemical properties, explore its core reactivity, detail its application in the synthesis of bioactive molecules, and provide field-proven protocols and safety considerations. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical attributes of 4-chlorobenzoyl isocyanate to accelerate their drug development programs.

Core Concepts: Physicochemical Properties and Electronic Reactivity

4-Chlorobenzoyl isocyanate is a bifunctional reagent, characterized by an electrophilic isocyanate group (-N=C=O) attached to a benzoyl chloride moiety. This unique arrangement of functional groups dictates its reactivity and utility in synthesis. For comparison, the properties of the closely related 4-chlorophenyl isocyanate are also informative.[3]

Table 1: Physicochemical Properties of 4-Chlorobenzoyl Isocyanate and Related Analogues

| Property | 4-Chlorobenzoyl Isocyanate | 4-Chlorophenyl Isocyanate |

| Molecular Formula | C₈H₄ClNO₂ | C₇H₄ClNO |

| Molecular Weight | 181.58 g/mol | 153.56 g/mol [3] |

| Appearance | Data Not Widely Available | Colorless to yellow liquid or white solid[3] |

| Boiling Point | Data Not Widely Available | 204 °C[3] |

| Melting Point | Data Not Widely Available | 29-31 °C[3] |

| Key Reactive Group | Acyl Isocyanate | Aryl Isocyanate |

The Engine of Reactivity: The Isocyanate Group

The isocyanate functional group is a potent electrophile, a characteristic governed by the cumulative inductive and resonance effects of the adjacent nitrogen and oxygen atoms.[4] This renders the central carbon atom highly susceptible to nucleophilic attack. The reactivity is further amplified in 4-chlorobenzoyl isocyanate by the electron-withdrawing effects of both the benzoyl carbonyl group and the chlorine atom on the phenyl ring.[5] This heightened electrophilicity makes it an exceptionally efficient reagent for forming covalent bonds with a wide array of nucleophiles.

The primary reactions of isocyanates relevant to medicinal chemistry are:

-

Reaction with Amines: Forms highly stable N,N'-disubstituted urea linkages.[4]

-

Reaction with Alcohols: Yields carbamate (urethane) linkages.[4]

-

Reaction with Water: An often-undesired side reaction that leads to the formation of an unstable carbamic acid, which subsequently decarboxylates to yield a primary amine and carbon dioxide gas.[4] This necessitates the use of anhydrous reaction conditions.

Caption: General reactivity of 4-chlorobenzoyl isocyanate with amine and alcohol nucleophiles.

The Workhorse Application: Synthesis of Bioactive Urea Derivatives

The formation of the urea linkage is the cornerstone application of 4-chlorobenzoyl isocyanate in medicinal chemistry. The urea motif is a privileged scaffold, acting as a rigid hydrogen bond donor-acceptor unit that facilitates high-affinity interactions with biological targets such as protein kinases and enzymes.[6] The reaction of 4-chlorobenzoyl isocyanate with a primary or secondary amine is typically rapid, high-yielding, and procedurally simple, making it ideal for generating libraries of diverse compounds for high-throughput screening.[2][7]

Self-Validating Experimental Protocol: General Synthesis of N-(4-chlorobenzoyl)-N'-Aryl/Alkyl Ureas

This protocol describes a robust and reproducible method for the synthesis of urea derivatives. The causality behind each step is explained to ensure technical understanding and successful execution.

Materials:

-

4-Chlorobenzoyl isocyanate

-

Appropriate primary or secondary amine (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reactor Preparation (Causality: Exclusion of Water): A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (e.g., Nitrogen). This step is critical to remove adsorbed moisture from the glassware, preventing the isocyanate from hydrolyzing.[4]

-

Reagent Dissolution (Causality: Homogeneous Reaction): The selected amine (1.0 equivalent) is dissolved in anhydrous solvent (e.g., DCM) and added to the reaction flask via syringe. Stirring ensures a homogeneous solution for a controlled reaction.

-

Controlled Addition of Isocyanate (Causality: Managing Exothermicity): The reaction flask is cooled to 0 °C in an ice bath. 4-Chlorobenzoyl isocyanate (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred amine solution over 5-10 minutes. The reaction is often exothermic, and slow addition at a reduced temperature prevents the formation of side products.

-

Reaction Monitoring (Causality: Ensuring Completion): The reaction is allowed to warm to room temperature and stirred for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting amine starting material.

-

Product Isolation (Causality: Purification):

-

If the product precipitates from the reaction mixture as a clean solid, it can be isolated directly by filtration, washed with cold solvent, and dried under vacuum.

-

If the product is soluble, the solvent is removed in vacuo. The resulting crude solid or oil is then purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure urea derivative.

-

Caption: Experimental workflow for the synthesis of N,N'-disubstituted ureas.

Strategic Applications in Drug Discovery Programs

The derivatives of 4-chlorobenzoyl isocyanate have demonstrated a wide spectrum of biological activities, making them valuable leads in various therapeutic areas.[8] The 4-chlorophenyl moiety is a common pharmacophore that can engage in crucial hydrophobic and halogen-bonding interactions within protein active sites, potentially enhancing binding affinity and selectivity.[9]

Table 2: Representative Biological Activities of Aryl Urea Scaffolds

| Therapeutic Area | Target Class (Example) | Significance of Urea/Aryl Moiety |

| Oncology | Kinase Inhibitors (e.g., Raf, VEGFR) | The urea group often forms key hydrogen bonds with the hinge region of the kinase. The aryl group occupies a hydrophobic pocket.[1][6] |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | The scaffold can mimic substrates or bind to allosteric sites, modulating enzyme activity.[1][9] |

| Antimicrobial | Bacterial/Fungal Enzymes | Derivatives can inhibit essential metabolic pathways. Thiourea derivatives, in particular, show broad-spectrum activity.[8][10] |

| Antiviral | Viral Replication Enzymes | Urea derivatives have been developed as potent inhibitors of viral replication, such as for the influenza virus.[6] |

Mandatory Safety and Handling Protocols

Trustworthiness through Safety: The high reactivity of isocyanates demands stringent adherence to safety protocols. All isocyanates are potent irritants and respiratory sensitizers.[11][12] Chronic exposure, even at low levels, can lead to occupational asthma.[4]

Critical Safety Directives:

-

Engineering Controls: All manipulations involving 4-chlorobenzoyl isocyanate must be performed in a certified chemical fume hood with robust airflow to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): A non-negotiable requirement. This includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles.

-

A flame-resistant lab coat.[13]

-

-

Moisture Avoidance: Store the reagent under an inert atmosphere and use anhydrous solvents and techniques to prevent uncontrolled reactions and pressure buildup from CO₂ evolution.[4]

-

Emergency Preparedness: An appropriate quenching agent (e.g., a dilute solution of ammonia or isopropanol) should be readily available to neutralize spills.

Hazard Statements for Isocyanates:

-

Harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Causes severe skin burns and eye damage.[14]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14]

Future Perspectives and Advanced Applications

The utility of 4-chlorobenzoyl isocyanate is not limited to simple urea formation. Emerging research points towards its integration into more complex and efficient synthetic strategies.

-

Multicomponent Reactions (MCRs): Isocyanates are excellent partners in MCRs, enabling the rapid assembly of complex, drug-like molecules in a single pot.[2] This aligns with the principles of green chemistry by reducing waste and improving synthetic efficiency.

-

Flow Chemistry: The high reactivity and potential for exotherms make this class of reactions well-suited for continuous flow systems. Flow chemistry allows for precise control over reaction parameters, enhancing safety and scalability.[7]

-

Bioconjugation: The reactivity of isocyanates can be harnessed for the modification of peptides and proteins, creating novel bioconjugates for targeted drug delivery or diagnostic applications.[1]

The continued exploration of 4-chlorobenzoyl isocyanate and its derivatives promises to unlock new chemical space, providing medicinal chemists with a powerful tool to address challenging therapeutic targets and develop the next generation of innovative medicines.

References

- Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide. Benchchem.

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

- Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. ResearchGate.

- The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka.

- Isocyanate. Wikipedia.

- Mechanism of Isocyanate Reactions with Ethanol. ResearchGate.

- Isocyanate-based multicomponent reactions. RSC Advances.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Institutes of Health (NIH).

- Isocyanates as Precursors to Biomedical Polyurethanes. The Italian Association of Chemical Engineering.

- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.

- Medicinal Chemistry of Isocyanides. PubMed.

- 4-Chlorobenzenesulfonyl isocyanate. Georganics.

- Medicinal Chemistry of Isocyanides. ACS Publications.

- 4-Chlorophenyl Isocyanate. PubChem.

- 4-Chlorobenzyl isocyanate 97. Sigma-Aldrich.

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.

- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. ResearchGate.

- Review of the occupational exposure to isocyanates: Mechanisms of action. PubMed.

- Isocyanate Reactions. Mettler Toledo.

- Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Asian Journal of Green Chemistry.

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.

Sources

- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Review of the occupational exposure to isocyanates: Mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pcimag.com [pcimag.com]

- 13. 4-Chlorobenzyl isocyanate 97 30280-44-5 [sigmaaldrich.com]

- 14. 4-Chlorobenzenesulfonyl isocyanate - High purity | EN [georganics.sk]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Carbamate Derivatives Using 4-Chlorobenzoyl Isocyanate

Introduction: The Significance of Carbamates in Modern Chemistry

Carbamates (or urethanes) are a critical class of organic compounds that feature prominently in medicinal chemistry, drug development, and materials science.[1][2] Structurally, the carbamate functional group can be viewed as a hybrid of an ester and an amide, lending it unique properties of chemical stability and proteolytic resistance.[1][2] In drug design, this moiety is frequently employed as a bioisostere for the peptide bond, enhancing the pharmacokinetic profiles of therapeutic agents by improving cell membrane permeability and stability.[3][4] Furthermore, carbamates are integral to many approved drugs, including anticonvulsants, and are used as prodrugs to improve the bioavailability and therapeutic efficacy of parent molecules.[3][5]

The reaction between an isocyanate and an alcohol or amine is one of the most direct and efficient methods for carbamate synthesis.[1][6] This application note provides a detailed protocol and technical guidance for the synthesis of carbamate derivatives using 4-chlorobenzoyl isocyanate, a highly reactive acyl isocyanate, as the key building block. The protocols and insights provided herein are tailored for researchers, chemists, and professionals in the field of drug development.

The Underlying Chemistry: Reaction Mechanism

The synthesis of a carbamate from 4-chlorobenzoyl isocyanate proceeds via a nucleophilic addition mechanism. The isocyanate group (–N=C=O) contains a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, as well as the 4-chlorobenzoyl group.

A nucleophile, typically an alcohol (R'-OH) or a primary/secondary amine (R'-NH₂ or R'₂-NH), attacks this electrophilic carbon. The lone pair of electrons on the oxygen or nitrogen atom of the nucleophile forms a new bond with the isocyanate carbon, causing the π-bond between the carbon and nitrogen of the isocyanate to break. This results in a transient, unstable intermediate. A subsequent proton transfer, typically from the attacking nucleophile to the isocyanate nitrogen, neutralizes the intermediate and yields the stable N-acyl carbamate product.[4] The reaction with alcohols is generally uncatalyzed but can be accelerated by bases or certain organometallic catalysts.[7]

Caption: Reaction mechanism for carbamate formation.

Experimental Protocol: Synthesis of Ethyl N-(4-chlorobenzoyl)carbamate

This protocol details a representative synthesis using ethanol as the nucleophile. The principles can be readily adapted for other alcohols or amines with minor modifications to stoichiometry and reaction times.

3.1. Materials and Equipment

-

Reagents:

-

4-Chlorobenzoyl isocyanate (≥98%)

-

Anhydrous Ethanol (200 proof)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Septa

-

Glassware for extraction (separatory funnel) and filtration

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup

-

3.2. Step-by-Step Procedure

-

Reaction Setup: Place a magnetic stir bar into a dry 100 mL round-bottom flask. Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. An inert atmosphere is critical as isocyanates react with moisture to form undesired urea byproducts.[8]

-

Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 eq.) in 30 mL of anhydrous DCM via syringe.

-

Isocyanate Addition: Slowly add 4-chlorobenzoyl isocyanate (1.05 eq.) to the stirred ethanol solution at room temperature. The reaction is typically exothermic; for larger-scale reactions, an ice bath may be necessary to maintain room temperature.

-

Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexanes:Ethyl Acetate mobile phase). Spot the initial alcohol solution and the reaction mixture over time. The consumption of the starting material and the appearance of a new, typically higher Rf product spot, indicates progress. The reaction is often complete within 1-3 hours.

-

Work-up: Once the reaction is complete (as determined by TLC), quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure carbamate derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for carbamate synthesis.

Data Presentation and Characterization

The successful synthesis of ethyl N-(4-chlorobenzoyl)carbamate should yield a white to off-white solid. Below is a table summarizing expected analytical data.

| Parameter | Expected Value / Observation |

| Yield | 85-95% |

| Physical Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5-9.0 (br s, 1H, N-H), 7.8-8.0 (d, 2H, Ar-H), 7.4-7.6 (d, 2H, Ar-H), 4.2-4.4 (q, 2H, -O-CH₂-), 1.2-1.4 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165-167 (Ar-C=O), 151-153 (-NH-C=O), 138-140 (Ar-C), 132-134 (Ar-C), 129-131 (Ar-CH), 128-130 (Ar-CH), 62-64 (-O-CH₂-), 14-16 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1750 (carbamate C=O stretch), ~1680 (benzoyl C=O stretch), ~1600 (aromatic C=C), ~1220 (C-O stretch) |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₀H₁₀ClNO₃: 228.04; found: 228.05. [M+Na]⁺ calculated for C₁₀H₁₀ClNO₃Na: 250.02; found: 250.03. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive isocyanate due to hydrolysis. 2. Insufficient reaction time. 3. Loss of product during work-up. | 1. Use a fresh bottle of isocyanate or purify stored reagent. Ensure all glassware and solvents are scrupulously dry. 2. Allow the reaction to run longer, continuing to monitor by TLC. 3. Be careful during extractions; perform back-extractions if necessary. |

| Presence of Urea Byproduct | Reaction of isocyanate with moisture or a primary amine impurity. The initially formed carbamic acid from water decarboxylates to an amine, which reacts with another isocyanate molecule. | Use anhydrous solvents and maintain a strict inert atmosphere. Ensure the starting amine (if used) is of high purity. Urea byproducts can often be removed during column chromatography. |

| Multiple Spots on TLC | Incomplete reaction, side reactions, or decomposition of product on silica gel. | Ensure the reaction has gone to completion. If the product is acid-sensitive, consider neutralizing the silica gel with triethylamine before performing chromatography. |

Critical Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Chlorobenzoyl Isocyanate: This compound is corrosive and a lachrymator. It is highly reactive and moisture-sensitive. Inhalation may be harmful and can cause respiratory irritation or sensitization.[8] Avoid contact with skin, eyes, and clothing. Handle exclusively in a fume hood. Isocyanates can react with water to build up CO₂ pressure in sealed containers, creating a rupture hazard.[8]

-

Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled with care. Avoid inhalation and skin contact.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any unreacted isocyanate carefully with a suitable alcohol (e.g., isopropanol) before disposal.

References

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.

- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6867-6877. Available from: [Link]

-

Tighadouini, S., et al. (2020). Isocyanate-based multicomponent reactions. RSC Advances, 10(72), 44365-44386. Available from: [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. Available from: [Link]

-

Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(24), 6613-6617. Available from: [Link]

-

Warnke, I., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters, 12(3), 964-969. Available from: [Link]

-

Warnke, I., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.

-

Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

Nagwa. (2021). Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Retrieved from [Link]

-

Hernandez-Perez, L. G., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]

-

Warnke, I., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. ResearchGate. Retrieved from [Link]

-

Damico, J. N. (1966). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(5), 1027-1045. Available from: [Link]

-

van der Meer, J. Y., et al. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry, 14(15), 1773-1780. Available from: [Link]

- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

- Kamal, A., & Kumar, B. A. (2002). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. IDrugs, 5(5), 470-477.

- Google Patents. (n.d.). US3222386A - Preparation of organic isocyanates.

-

Sdfine. (n.d.). 4-CHLOROBENZYL CYANIDE - Safety Data Sheet. Retrieved from [Link]

-

Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3379. Available from: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Chiral Separation of Amino Acids via Derivatization with 4-Chlorobenzoyl Isocyanate

Audience: Researchers, scientists, and drug development professionals engaged in stereoisomeric analysis and purification.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical and life sciences, the stereochemistry of a molecule is a critical determinant of its biological activity. For amino acids, the building blocks of proteins and vital signaling molecules, the distinction between D- and L-enantiomers is profound. While L-amino acids are predominantly found in nature, D-isomers play significant roles in various physiological and pathological processes. Consequently, the ability to accurately separate and quantify amino acid enantiomers is paramount for drug development, biomarker discovery, and fundamental biological research.[1]

Direct chiral separation on specialized chiral stationary phases (CSPs) is a powerful technique.[2][3] However, an alternative and often more accessible approach involves the pre-column derivatization of amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs, possessing distinct physicochemical properties, can then be resolved on conventional, achiral reversed-phase columns.[4][5][6] This application note provides a comprehensive guide to the derivatization of amino acids with 4-Chlorobenzoyl isocyanate for subsequent chiral separation by High-Performance Liquid Chromatography (HPLC).

Core Principle: The fundamental strategy is to convert a pair of enantiomers, which are non-superimposable mirror images with identical properties in an achiral environment, into a pair of diastereomers. Diastereomers are not mirror images and thus exhibit different physical and chemical properties, allowing for their separation using standard chromatographic techniques.

Theoretical Framework: The Role of 4-Chlorobenzoyl Isocyanate

4-Chlorobenzoyl isocyanate is an effective derivatizing agent for primary and secondary amines, including the amino group of amino acids. The isocyanate group (-N=C=O) is highly reactive towards the nucleophilic amino group, leading to the formation of a stable urea linkage.

Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic addition of the amino acid's amino group to the electrophilic carbon of the isocyanate group. The reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and thus more nucleophilic.[7]

Mechanism of amino acid derivatization.

Advantages of 4-Chlorobenzoyl Isocyanate Derivatization

-

Robust Reaction: The formation of the urea bond is rapid and proceeds to completion under mild conditions, ensuring high derivatization efficiency.

-

Enhanced Detectability: The introduction of the 4-chlorobenzoyl group, a strong chromophore, significantly enhances the UV absorbance of the amino acid derivatives, facilitating sensitive detection.

-

Improved Chromatographic Properties: The resulting derivatives are generally less polar than the parent amino acids, leading to better retention and peak shape on reversed-phase columns.

-

Creation of Diastereomers: When a chiral amino acid reacts with a chiral derivatizing agent, diastereomers are formed. However, in this protocol, we utilize an achiral derivatizing agent (4-Chlorobenzoyl isocyanate) followed by separation on a chiral stationary phase. This approach is also highly effective. Alternatively, a chiral isocyanate could be used for separation on an achiral column.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Amino Acid Standards (D/L pairs) | ≥98% | Sigma-Aldrich |

| 4-Chlorobenzoyl isocyanate | ≥98% | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade/Milli-Q | --- |

| Borate Buffer (0.1 M, pH 9.0) | Analytical Grade | --- |

| Hydrochloric Acid (HCl) | Analytical Grade | --- |

| Sodium Hydroxide (NaOH) | Analytical Grade | --- |

| Syringe filters (0.22 µm) | --- | Millipore |

Preparation of Solutions

Amino Acid Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of each amino acid standard.

-

Dissolve in 10 mL of 0.1 M HCl. This ensures protonation of the amino group and prevents premature reactions. For samples already in acidic solutions, dilution with 0.1 M HCl is recommended.[8][9]

-

Store at 4°C.

4-Chlorobenzoyl Isocyanate Solution (10 mg/mL):

-

Accurately weigh 10 mg of 4-Chlorobenzoyl isocyanate.

-

Dissolve in 1 mL of anhydrous acetonitrile.

-

Prepare this solution fresh daily due to the reactivity of the isocyanate group with moisture.

Borate Buffer (0.1 M, pH 9.0):

-

Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water.

-

Adjust the pH to 9.0 with 1 M NaOH.

-

Bring the final volume to 1 L with water.

Derivatization Protocol

This protocol is designed for a final injection volume of 20 µL. Adjust volumes proportionally as needed. A molar excess of the derivatizing reagent is crucial for complete derivatization.[10]

Amino acid derivatization workflow.

-

Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid stock solution or sample.

-

Buffering: Add 100 µL of 0.1 M Borate Buffer (pH 9.0). The basic pH is essential for the reaction to proceed efficiently.[10]

-

Derivatization: Add 100 µL of the 4-Chlorobenzoyl isocyanate solution.

-

Mixing: Immediately vortex the mixture for 30 seconds to ensure homogeneity.

-

Reaction: Incubate the reaction mixture at 60°C for 20 minutes in a heating block or water bath.

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter the derivatized sample through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulates.

HPLC-UV Method for Chiral Separation

The separation of the derivatized amino acid diastereomers is achieved on a chiral stationary phase. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for this purpose.[3][11]

| Parameter | Condition |

| Column | Chirobiotic T (Teicoplanin-based) or equivalent, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Note on Method Development: The provided gradient is a starting point. Optimization of the mobile phase composition, gradient slope, and temperature may be necessary to achieve baseline separation for all amino acids of interest. The use of different chiral stationary phases can also be explored for complementary selectivity.[3]

Expected Results and Data Interpretation

Successful derivatization and chromatographic separation will yield two distinct peaks for each amino acid pair in the chromatogram, corresponding to the two diastereomers.

Table 1: Representative Chromatographic Data (Hypothetical)

| Amino Acid | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Alanine | 12.5 | 13.2 | > 1.5 |

| Valine | 15.8 | 16.7 | > 1.5 |

| Leucine | 18.2 | 19.5 | > 1.5 |

| Phenylalanine | 21.4 | 22.9 | > 1.5 |

Resolution (Rs): A resolution value of >1.5 indicates baseline separation between the two diastereomeric peaks, which is generally considered sufficient for accurate quantification.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or low peak intensity | - Incomplete derivatization- Degradation of derivatizing agent- Incorrect pH | - Ensure a molar excess of the isocyanate reagent.[10]- Prepare the 4-Chlorobenzoyl isocyanate solution fresh daily.- Verify the pH of the borate buffer is 9.0. |

| Poor peak shape (tailing, fronting) | - Column overload- Inappropriate mobile phase | - Dilute the sample.- Adjust the mobile phase composition (e.g., organic modifier percentage, buffer concentration). |

| Poor or no separation of diastereomers | - Suboptimal mobile phase- Inappropriate column | - Optimize the gradient profile and mobile phase composition.- Try a different chiral stationary phase with alternative selectivity.[3] |

| Extraneous peaks | - Impurities in reagents or sample- Side reactions | - Use high-purity reagents and solvents.- Ensure the derivatization reaction goes to completion. |

Conclusion and Further Applications

The derivatization of amino acids with 4-Chlorobenzoyl isocyanate followed by HPLC separation on a chiral stationary phase is a robust and reliable method for the chiral analysis of these critical biomolecules. The protocol is amenable to validation according to ICH guidelines for parameters such as linearity, accuracy, and precision.[1][12] This methodology is broadly applicable in various research and development settings, including:

-

Pharmaceutical Quality Control: Ensuring the enantiomeric purity of amino acid-based drugs.

-

Metabolomics: Studying the role of D-amino acids in biological systems.

-

Food Science: Assessing the nutritional quality and authenticity of food products.

-

Geochemistry: Investigating the origin of life through the analysis of amino acids in meteorites and ancient sediments.

The principles and protocols outlined in this application note provide a solid foundation for developing and implementing effective chiral separation strategies for amino acids.

References

-

Derivatization scheme of amino acid with 4-(carbazole-9-yl)-benzyl... - ResearchGate. Available at: [Link]

-

Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. Available at: [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Available at: [Link]

-

Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed. Available at: [Link]

-

Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed. Available at: [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination - Acta Naturae. Available at: [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actanaturae.ru [actanaturae.ru]

- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jascoinc.com [jascoinc.com]

- 10. waters.com [waters.com]

- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorobenzoyl Isocyanate and Anilines

This guide is designed for researchers, scientists, and professionals in drug development who are working with the reaction of 4-chlorobenzoyl isocyanate and anilines to synthesize N-(4-chlorobenzoyl)-N'-arylureas. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure product.

I. Understanding the Core Reaction: Mechanism and Kinetics

The fundamental reaction involves the nucleophilic addition of the aniline nitrogen to the electrophilic carbonyl carbon of the isocyanate.[1][2][3] This reaction is typically fast and proceeds without the need for a catalyst, especially with reactive aromatic isocyanates.[4][5] The general mechanism is a two-step process: a nucleophilic attack followed by a proton transfer.[1]

The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the benzoyl ring, such as the chloro group in 4-chlorobenzoyl isocyanate, which increases the electrophilicity of the carbonyl carbon.[1] Conversely, the nucleophilicity of the aniline is influenced by substituents on its aromatic ring. Electron-donating groups increase reactivity, while electron-withdrawing groups decrease it.

Kinetic studies have shown that the reaction of phenyl isocyanate with aniline can be complex, with the reaction order varying depending on the relative concentrations of the reactants.[6] In some cases, the reaction has been observed to be third-order overall.[6][7]

II. Frequently Asked Questions (FAQs)

Here are some common questions and their solutions that researchers encounter when working with 4-chlorobenzoyl isocyanate and anilines.

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1: Several factors can contribute to a slow or incomplete reaction:

-

Low Aniline Nucleophilicity: If your aniline substrate has strong electron-withdrawing groups, its nucleophilicity will be significantly reduced, slowing down the reaction.

-

Steric Hindrance: Bulky substituents on either the aniline or near the isocyanate group can sterically hinder the approach of the nucleophile.

-

Low Temperature: While the reaction is often exothermic, running it at too low a temperature can decrease the reaction rate.

-

Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred.

Q2: I am observing significant side product formation. What are the common impurities and how can I avoid them?

A2: The most common side product is the symmetric diarylurea, formed from the reaction of the isocyanate with water to generate an unstable carbamic acid, which then decarboxylates to form a primary amine that can react with another molecule of isocyanate.[3] To minimize this:

-

Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Control Stoichiometry: Using a slight excess of the aniline can help to ensure the isocyanate is consumed by the desired nucleophile.

-

Formation of Biurets: The urea product can sometimes react with another molecule of isocyanate to form a biuret.[3] This is more likely to occur if there is a large excess of isocyanate or at elevated temperatures. Careful control of stoichiometry and temperature can mitigate this.

Q3: What is the best solvent for this reaction?

A3: Aprotic solvents are generally the best choice as they do not react with the isocyanate. Common choices include:

-

Tetrahydrofuran (THF): A good general-purpose solvent for this reaction.[8]

-

Dichloromethane (DCM): Another excellent choice, particularly for reactions at or below room temperature.[5]

-

Acetonitrile (MeCN): Can also be used effectively.[9]

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can be useful, especially if the reactants have poor solubility in other solvents.[10] However, they must be scrupulously dry.

Q4: Do I need a catalyst for this reaction?

A4: In most cases, the reaction between an aromatic isocyanate and an aniline is fast enough at room temperature and does not require a catalyst.[4][5] However, for less reactive anilines, a mild base catalyst such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to accelerate the reaction.[10] Be aware that catalysts can also promote side reactions, so their use should be carefully optimized.

III. Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental issues.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low Product Yield | 1. Incomplete reaction. 2. Formation of side products (e.g., symmetric urea). 3. Product loss during workup and purification. | 1. Monitor the reaction closely by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature slightly or adding a catalytic amount of a tertiary amine base. 2. Ensure rigorous anhydrous conditions. Dry all glassware, solvents, and reagents. Running the reaction under an inert atmosphere is highly recommended to prevent the hydrolysis of the isocyanate.[3] 3. Optimize your workup procedure. The product is often a solid that precipitates from the reaction mixture. Ensure complete precipitation before filtration. If the product is soluble, an appropriate extraction and crystallization procedure should be developed. |

| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Contamination with symmetric urea or biuret. 3. Product has poor crystallinity. | 1. Adjust the stoichiometry. Using a slight excess (1.05-1.1 equivalents) of the aniline can help drive the reaction to completion and consume all the isocyanate. 2. Purification by recrystallization is often effective. Choose a solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures with hexanes. 3. Trituration with a suitable solvent can sometimes remove impurities and induce crystallization. |

| Exothermic Reaction is Difficult to Control | 1. Reaction is too concentrated. 2. Addition of reagents is too fast. | 1. Use a more dilute solution. This will help to dissipate the heat generated during the reaction. 2. Add the isocyanate solution dropwise to the aniline solution at a controlled temperature. Using an ice bath to maintain a low temperature during the addition is a common and effective practice. |

IV. Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)-N'-phenylurea

This protocol provides a general procedure for the synthesis of a representative N-aroyl-N'-arylurea.

Materials:

-

4-Chlorobenzoyl isocyanate

-

Aniline

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Reagent Preparation:

-

In the round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous THF.

-

In the dropping funnel, dissolve 4-chlorobenzoyl isocyanate (1.0 equivalent) in anhydrous THF.

-

-

Reaction:

-

Cool the aniline solution to 0 °C using an ice bath.

-

Slowly add the 4-chlorobenzoyl isocyanate solution dropwise to the stirred aniline solution over 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, the product will likely precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold THF or diethyl ether to remove any soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Dry the purified product under vacuum to obtain N-(4-chlorobenzoyl)-N'-phenylurea as a white solid.

-

V. Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway and a significant side reaction.

Caption: Reaction scheme for the formation of N-(4-chlorobenzoyl)-N'-arylurea and a common side reaction pathway.

VI. References

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. poliuretanos.net [poliuretanos.net]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jppres.com [jppres.com]

- 9. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 14. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scalable Synthesis and Work-up of 4-Chlorobenzoyl Isocyanate

Welcome to the comprehensive technical support guide for the scalable synthesis and work-up of 4-Chlorobenzoyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this chemical transformation. The information herein is grounded in established chemical principles and safety protocols to ensure both successful synthesis and user safety.

Overview of 4-Chlorobenzoyl Isocyanate Synthesis

4-Chlorobenzoyl isocyanate is a highly reactive intermediate crucial for the synthesis of various pharmaceutical and agrochemical compounds. Its preparation on a larger scale necessitates a thorough understanding of the reaction mechanism, potential side reactions, and appropriate handling procedures. The most common and scalable laboratory synthesis involves the reaction of 4-chlorobenzamide with oxalyl chloride. This method is generally preferred over routes involving phosgene due to the extreme toxicity of the latter.[1][2]

The reaction proceeds via the formation of an intermediate that readily eliminates carbon monoxide and hydrogen chloride to yield the desired isocyanate. Careful control of reaction conditions is paramount to maximize yield and purity while minimizing the formation of undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-Chlorobenzoyl Isocyanate?

The most common and readily available starting material is 4-chlorobenzamide.[3]

Q2: Which reagent is typically used for the conversion of 4-chlorobenzamide to 4-Chlorobenzoyl Isocyanate?

Oxalyl chloride is the reagent of choice for this transformation on a laboratory scale.[4][5][6] It is effective and generates gaseous byproducts (CO and HCl), which helps to drive the reaction to completion.

Q3: What are the primary hazards associated with 4-Chlorobenzoyl Isocyanate and the synthesis process?

Isocyanates, including 4-chlorobenzoyl isocyanate, are hazardous chemicals.[7][8][9] Key hazards include:

-

Respiratory and skin sensitization: Repeated exposure can lead to allergic reactions.[8][9][10]

-

Moisture sensitivity: Isocyanates react with water to form an unstable carbamic acid which decomposes to the corresponding amine and carbon dioxide. This can lead to pressure buildup in sealed containers.[1][11]

-

Toxicity: Inhalation or skin contact can be harmful.[12]

-

Corrosive byproducts: The reaction with oxalyl chloride generates hydrogen chloride (HCl) gas, which is corrosive.

Q4: What personal protective equipment (PPE) should be worn when handling 4-Chlorobenzoyl Isocyanate?

A comprehensive set of PPE is essential and should include:

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

Safety goggles and a face shield

-

A lab coat or chemical-resistant apron

-

A properly fitted respirator with an appropriate cartridge for organic vapors and acid gases, especially when working with larger quantities or in poorly ventilated areas.[10][13][14]

Q5: How should I store 4-Chlorobenzoyl Isocyanate?

Store 4-Chlorobenzoyl Isocyanate in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[11][13] The storage area should be clearly labeled.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and work-up of 4-Chlorobenzoyl Isocyanate.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no product yield | 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Poor quality of starting materials. | 1. Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., IR spectroscopy to observe the disappearance of the amide C=O and appearance of the isocyanate -N=C=O stretch). Consider extending the reaction time or increasing the temperature slightly. 2. Avoid exposure to moisture during work-up. Use anhydrous solvents and equipment. Perform distillation under reduced pressure to minimize thermal stress on the product. 3. Verify the purity of 4-chlorobenzamide and oxalyl chloride before starting the reaction. |

| Product is contaminated with starting material (4-chlorobenzamide) | Incomplete reaction. | Increase the reaction time or temperature as described above. Ensure efficient mixing. |

| Product is dark or contains solid impurities | 1. Formation of polymeric byproducts. 2. Side reactions due to impurities in the starting materials or solvent. | 1. Maintain a controlled reaction temperature. Overheating can promote polymerization. 2. Use high-purity, anhydrous solvents and reagents. Purify the crude product by vacuum distillation.[4][15] |

| Pressure buildup in the reaction flask or storage container | Reaction of the isocyanate with water (moisture) to produce CO2 gas.[1][11] | Ensure all glassware is thoroughly dried before use. Use a drying tube on the reaction apparatus. For storage, use a container with a pressure-relief cap or store under an inert atmosphere (e.g., nitrogen or argon). |

| Difficulty in isolating the product by distillation | 1. Product is thermally unstable at the distillation temperature. 2. High vacuum is not achieved. | 1. Use a high-vacuum pump and a short-path distillation apparatus to lower the boiling point of the product. 2. Check the vacuum system for leaks. |

Experimental Protocols

Scalable Synthesis of 4-Chlorobenzoyl Isocyanate

This protocol is adapted from established procedures for the synthesis of acyl isocyanates from amides using oxalyl chloride.[4][5]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzamide | 155.58 | 15.56 g | 0.10 |

| Oxalyl chloride | 126.93 | 15.23 g (10.4 mL) | 0.12 |

| 1,2-Dichloroethane (anhydrous) | 98.96 | 150 mL | - |

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

-

Reagent Addition: To the flask, add 4-chlorobenzamide (15.56 g, 0.10 mol) and anhydrous 1,2-dichloroethane (150 mL). Begin stirring to form a suspension.

-

Reaction Initiation: From the dropping funnel, add oxalyl chloride (15.23 g, 0.12 mol) dropwise to the stirred suspension over 30 minutes. The addition is exothermic, and gas evolution (HCl and CO) will be observed. Maintain a gentle reflux if necessary with a heating mantle.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-85 °C) for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. Monitor the reaction by IR spectroscopy if possible.

-

Work-up: Proceed to the work-up and purification protocol below.

Work-up and Purification

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the 1,2-dichloroethane and any remaining excess oxalyl chloride by rotary evaporation.

-

Vacuum Distillation: Purify the crude 4-Chlorobenzoyl isocyanate by vacuum distillation. Use a short-path distillation apparatus to minimize thermal decomposition. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point is approximately 110-112 °C at 10 mmHg). The purified product should be a colorless to pale yellow liquid.[16]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of 4-Chlorobenzoyl Isocyanate.

Troubleshooting Logic

Caption: Troubleshooting guide for low product yield in 4-Chlorobenzoyl Isocyanate synthesis.

Safety and Handling Precautions

-

Engineering Controls: Always work in a well-ventilated fume hood.[10]

-

Spill and Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).[13] Decontaminate the area with a solution of water, ammonia, and detergent.[13]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be neutralized by reacting with a suitable alcohol (e.g., isopropanol) to form the more stable carbamate.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

-

Geigel, M.A., & Marynowski, C.W. (n.d.). Isocyanates from Oxalyl Chloride and Amines. DTIC. Available from: [Link]

-

WorkSafeBC. (2021, January 20). Isocyanates – Silent Sensitizers webinar. YouTube. Available from: [Link]

-

ACS Omega. (2024). How To Get Isocyanate?. Available from: [Link]

-

Organic Syntheses. (n.d.). α-CHLOROACETYL ISOCYANATE. Available from: [Link]

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

Organic & Biomolecular Chemistry. (2023). Innovations in isocyanate synthesis for a sustainable future. Royal Society of Chemistry. Available from: [Link]

- Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides.

-

Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Available from: [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Available from: [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Available from: [Link]

-

Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Available from: [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Available from: [Link]

-

ResearchGate. (2024, February 11). (PDF) How To Get Isocyanate?. Available from: [Link]

-

IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Available from: [Link]

-

Wikipedia. (n.d.). Isocyanate. Available from: [Link]

-

PubMed Central (PMC). (n.d.). How To Get Isocyanate?. National Institutes of Health. Available from: [Link]

- Google Patents. (n.d.). US3222386A - Preparation of organic isocyanates.

-

Biotage. (n.d.). PS-Isocyanate. Available from: [Link]

- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.

- Google Patents. (n.d.). US4663473A - Isocyanates from oxalyl chloride and amines.

-

PubChem. (n.d.). 4-Chlorobenzamide. National Institutes of Health. Available from: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Available from: [Link]

- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.

-

Science of Synthesis. (n.d.). Product Class 7: Isocyanides and Related Compounds. Available from: [Link]

-

PubMed Central (PMC). (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. National Institutes of Health. Available from: [Link]

-

Semantic Scholar. (n.d.). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Available from: [Link]

-

Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Available from: [Link]

- Google Patents. (n.d.). US5386057A - Process for the preparation of acyl isocyanates.

-

ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Available from: [Link]

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Institutes of Health. Available from: [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 3. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. safeworkhealth.com.au [safeworkhealth.com.au]

- 10. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. Control measures guide - Canada.ca [canada.ca]

- 14. actsafe.ca [actsafe.ca]

- 15. US4663473A - Isocyanates from oxalyl chloride and amines - Google Patents [patents.google.com]

- 16. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

4-Chlorobenzoyl isocyanate vs. 4-chlorobenzoyl chloride in acylation reactions

This guide provides a technical comparison between 4-Chlorobenzoyl Isocyanate and 4-Chlorobenzoyl Chloride , two critical electrophiles used in medicinal chemistry and agrochemical synthesis.

While both reagents introduce the 4-chlorobenzoyl moiety (

Executive Summary: Scaffold-Driven Selection

The choice between these two reagents is primarily dictated by the desired linker topology in the final target molecule.

| Feature | 4-Chlorobenzoyl Chloride | 4-Chlorobenzoyl Isocyanate |

| Primary Product (with Amines) | Amide (Ar-CO-NH-R) | Acyl Urea (Ar-CO-NH-CO-NH-R) |

| Primary Product (with Alcohols) | Ester (Ar-CO-O-R) | Acyl Carbamate (Ar-CO-NH-CO-O-R) |

| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Addition |

| Atom Economy | Lower (Generates stoichiometric HCl) | High (100% addition; no byproduct) |

| Key Application | Standard peptide coupling, esterification | Synthesis of Benzoylureas (e.g., Diflubenzuron class), Heterocycle formation |

Mechanistic Divergence & Reaction Pathways

Understanding the mechanism is crucial for troubleshooting and optimizing yields.

-

4-Chlorobenzoyl Chloride: Reacts via an Addition-Elimination mechanism. The nucleophile attacks the carbonyl, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion (leaving group).[1] This releases HCl, necessitating a base scavenger (e.g., TEA, Pyridine).

-

4-Chlorobenzoyl Isocyanate: Reacts via Nucleophilic Addition . The nucleophile attacks the isocyanate carbon (cumulative double bond system). The negative charge is stabilized by the acyl group on the nitrogen, followed by proton transfer. No leaving group is expelled.

Pathway Visualization

Figure 1: Divergent reaction pathways. The chloride route involves elimination (waste generation), while the isocyanate route is an addition process.

Experimental Protocols

The following protocols represent standard bench-scale syntheses (10 mmol scale).

Protocol A: Amide Synthesis via 4-Chlorobenzoyl Chloride

Target: N-Benzyl-4-chlorobenzamide

Reagents:

-

4-Chlorobenzoyl chloride (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Purge a round-bottom flask with nitrogen. Dissolve Benzylamine (1.07 g, 10 mmol) and Triethylamine (1.6 mL) in DCM (20 mL). Cool to 0°C.[2]

-

Addition: Add 4-Chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with sat. NaHCO3 (removes acid byproducts) and brine.

-

Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol.[3]

Critical Note: The base is non-negotiable. Failure to scavenge HCl will protonate the amine nucleophile, rendering it unreactive and stalling the reaction at 50% conversion.

Protocol B: Acyl Urea Synthesis via 4-Chlorobenzoyl Isocyanate

Target: 1-(4-Chlorobenzoyl)-3-phenylurea

Reagents:

-

4-Chlorobenzoyl isocyanate (1.0 equiv)

-

Aniline (1.0 equiv)

-

Toluene or DCM (anhydrous)[2]

Procedure:

-

Preparation (In-Situ): Note: If commercial isocyanate is unavailable, it is often generated in situ.[2] Reflux 4-chlorobenzamide with Oxalyl Chloride (1.2 equiv) in Toluene for 4 hours until HCl evolution ceases. Concentrate to obtain the crude isocyanate.[2]

-

Reaction: Dissolve 4-Chlorobenzoyl isocyanate (1.81 g, 10 mmol) in dry Toluene (20 mL).

-

Addition: Add Aniline (0.93 g, 10 mmol) dropwise at room temperature. Caution: Reaction is rapid and often precipitates product immediately.

-

Workup: Stir for 30 minutes. The product typically precipitates as a white solid.

-

Isolation: Filter the solid directly. Wash with cold ether to remove trace impurities. No aqueous workup is usually required.

Critical Note: This reaction requires strictly anhydrous conditions . Water reacts with the isocyanate to form the unstable carbamic acid, which decarboxylates to the amide (4-chlorobenzamide), contaminating the product.

Comparative Performance Analysis

Reactivity & Selectivity

-

Isocyanate: Highly electrophilic. Reacts with amines at

faster than chlorides. It can even react with poor nucleophiles (e.g., nitro-anilines) that would require forcing conditions with acid chlorides. -

Chloride: Moderately reactive. Selectivity can be tuned by temperature. Less sensitive to steric hindrance than isocyanates.

"Inverse" Synthesis Strategy

Researchers often face the choice of how to build an Acyl Urea bridge.

-

Route 1 (Isocyanate): Amine + 4-Chlorobenzoyl Isocyanate

Acyl Urea.-

Pros: Mild conditions, high yield, clean workup.[4]

-

Cons: Reagent stability (isocyanates degrade on storage).

-

-

Route 2 (Chloride): 4-Chlorobenzoyl Chloride + Urea derivative.

-

Pros: Reagents are stable and cheap.

-

Cons: Ureas are poor nucleophiles. Requires high heat or strong bases (NaH) to deprotonate the urea first. Often leads to bis-acylation byproducts.

-

Heterocycle Formation

4-Chlorobenzoyl isocyanate is a superior building block for heterocycles.

-

Example: Reaction with enamines yields Pyrimidines .

-

Example: Reaction with amino-alcohols followed by cyclization yields Oxazolines .

-

The chloride cannot participate in these [4+2] or [2+2] cycloadditions directly.

Safety & Handling

| Hazard | 4-Chlorobenzoyl Chloride | 4-Chlorobenzoyl Isocyanate |

| Toxicity | Corrosive, Lachrymator. Causes severe skin burns. | Sensitizer, Irritant. Potential respiratory sensitizer (asthma-like symptoms). |

| Hydrolysis | Hydrolyzes to HCl + Acid. White fumes (HCl) visible in moist air. | Hydrolyzes to Amide + CO2. Pressure buildup in sealed vessels possible. |

| Storage | Store under inert gas. Shelf-stable for months. | High Instability. Best used immediately or stored at -20°C under Argon. |

References

-

Organic Syntheses. (1928). o-Chlorobenzoyl Chloride.[5] Org. Synth. 1928, 8, 883. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). 4-Chlorobenzoyl chloride - PubChem Compound Summary. Retrieved from [Link]

-

Current Research in Web. (2012). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Studies of 4-Chlorobenzoyl Isocyanate and Alcohol Reactions

For Researchers, Scientists, and Drug Development Professionals

The reaction of isocyanates with alcohols to form carbamates is a cornerstone of organic synthesis, pivotal in the production of polyurethanes, pharmaceuticals, and agrochemicals. The reactivity of the isocyanate moiety is highly sensitive to its electronic and steric environment. Acyl isocyanates, such as 4-Chlorobenzoyl isocyanate, present a unique reactivity profile due to the adjacent carbonyl group, which differentiates them from the more commonly studied aryl and alkyl isocyanates. Understanding the kinetics of their reactions with various alcohols is crucial for process optimization, reaction control, and the development of novel molecular entities.

This guide provides a comprehensive comparison of methodologies for studying the kinetics of the reaction between 4-Chlorobenzoyl isocyanate and a range of alcohols. It is designed to offer not just procedural steps, but the underlying scientific rationale to empower researchers in designing and executing robust kinetic analyses.

The Distinctive Reactivity of Benzoyl Isocyanates

Unlike aryl isocyanates (e.g., phenyl isocyanate), where the isocyanate group is directly attached to the aromatic ring, benzoyl isocyanates feature a carbonyl group between the ring and the NCO moiety. This has profound electronic consequences: the carbonyl group acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the isocyanate carbon. This generally leads to a higher reaction rate compared to their phenyl isocyanate counterparts. The presence of a chlorine atom in the para position further enhances this effect through its inductive electron-withdrawing properties.[1]

Proposed Reaction Mechanism

The reaction between an isocyanate and an alcohol is generally accepted to proceed via nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. For uncatalyzed reactions, particularly in non-polar solvents, the reaction order with respect to the alcohol can be greater than one.[2][3] This suggests the involvement of alcohol oligomers (dimers, trimers) acting as a shuttle for proton transfer, thereby lowering the activation energy of the transition state.[4] A generally accepted mechanism involving an alcohol dimer is depicted below.

Caption: Proposed mechanism for the reaction of 4-Chlorobenzoyl isocyanate with an alcohol dimer.

A Comparative Guide to Kinetic Investigation Methodologies

The choice of analytical technique is paramount for accurate kinetic studies. It depends on factors such as the reaction rate, potential interferences, and available instrumentation.

| Methodology | Principle | Advantages | Disadvantages | Best Suited For |

| In-Situ FTIR Spectroscopy | Monitors the disappearance of the characteristic NCO stretching band (~2250-2275 cm⁻¹) in real-time. | Continuous data acquisition, no sampling required, provides rich information on reaction progression.[5] | Lower sensitivity for dilute solutions, potential for overlapping peaks with other functional groups. | Rapid to moderately fast reactions, process monitoring, and mechanistic studies. |

| HPLC with Chemical Quenching | Aliquots are taken at timed intervals and the reaction is quenched (e.g., with a highly reactive amine like dibutylamine). The remaining isocyanate (as a urea derivative) or the carbamate product is then quantified. | High sensitivity and specificity, suitable for complex mixtures, allows for quantification of multiple species.[6] | Discontinuous data, risk of reaction progression during sampling and quenching, labor-intensive. | Slow to moderately fast reactions, validation of other methods, reactions in complex matrices. |

| Titration Method | Quenched aliquots are analyzed by back-titration. Excess amine (e.g., dibutylamine) is added to react with the remaining isocyanate, and the unreacted amine is titrated with a standard acid. | Cost-effective, simple instrumentation. | Less precise for low concentrations, can be affected by acidic or basic impurities. | Slower reactions where high precision is not the primary concern. |

| ¹H NMR Spectroscopy | Monitors the disappearance of reactant signals or the appearance of product signals over time. | Provides detailed structural information, can be non-invasive. | Lower sensitivity compared to HPLC, requires deuterated solvents, may be too slow for fast reactions unless using specialized stopped-flow techniques. | Mechanistic studies where intermediate species might be observable. |

Experimental Protocols

A robust kinetic study requires meticulous planning and execution. Below are detailed protocols for the synthesis of the isocyanate and a representative kinetic run using the HPLC with chemical quenching method.

Synthesis of 4-Chlorobenzoyl Isocyanate

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

This synthesis is adapted from a general method for preparing substituted benzoyl isocyanates.[7]

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).

-